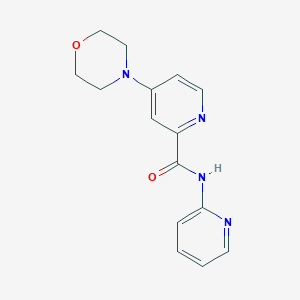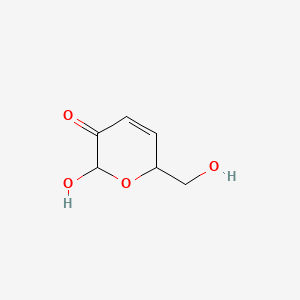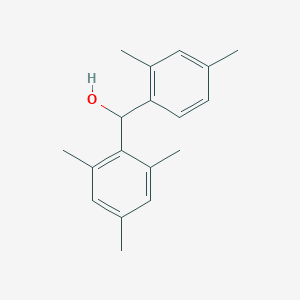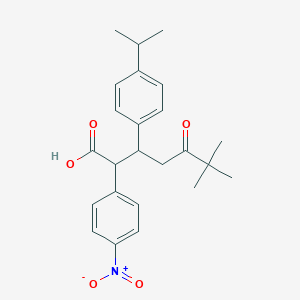
6,6-Dimethyl-2-(4-nitrophenyl)-5-oxo-3-(4-propan-2-ylphenyl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-2-(4-nitrophenyl)-5-oxo-3-(4-propan-2-ylphenyl)heptanoic acid is an organic compound characterized by its complex structure, which includes multiple functional groups such as nitro, ketone, and carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-(4-nitrophenyl)-5-oxo-3-(4-propan-2-ylphenyl)heptanoic acid typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones in the presence of a base to form β-hydroxy ketones, followed by dehydration.
Nitration: Introducing a nitro group into the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Friedel-Crafts Acylation: Forming carbon-carbon bonds by reacting an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2-(4-nitrophenyl)-5-oxo-3-(4-propan-2-ylphenyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
6,6-Dimethyl-2-(4-nitrophenyl)-5-oxo-3-(4-propan-2-ylphenyl)heptanoic acid may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2-(4-nitrophenyl)-5-oxo-3-(4-propan-2-ylphenyl)heptanoic acid would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-2-(4-nitrophenyl)-5-oxo-3-phenylheptanoic acid: Lacks the propan-2-yl group, which may affect its reactivity and applications.
6,6-Dimethyl-2-(4-aminophenyl)-5-oxo-3-(4-propan-2-ylphenyl)heptanoic acid: Contains an amine group instead of a nitro group, leading to different chemical properties.
Properties
CAS No. |
59772-06-4 |
|---|---|
Molecular Formula |
C24H29NO5 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6,6-dimethyl-2-(4-nitrophenyl)-5-oxo-3-(4-propan-2-ylphenyl)heptanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-15(2)16-6-8-17(9-7-16)20(14-21(26)24(3,4)5)22(23(27)28)18-10-12-19(13-11-18)25(29)30/h6-13,15,20,22H,14H2,1-5H3,(H,27,28) |
InChI Key |
PYWQQDWIIBUAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)C(C)(C)C)C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


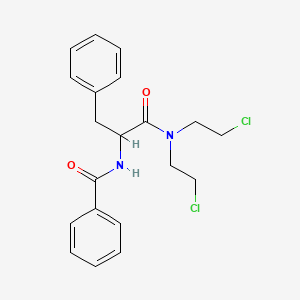
![3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B13996415.png)
![4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13996420.png)
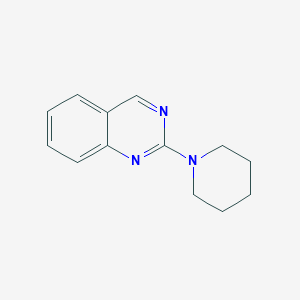
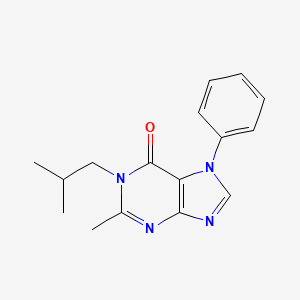
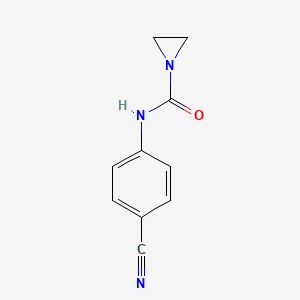
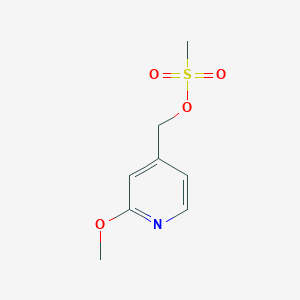
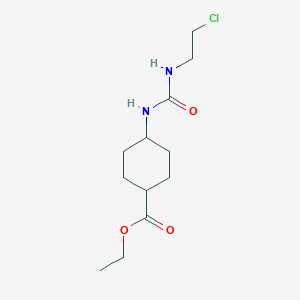
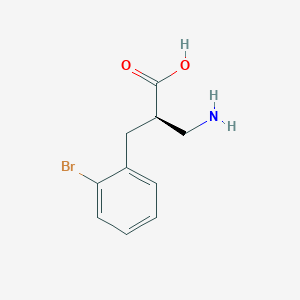

![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)
